2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid chemical properties
2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid chemical properties
Topic: 2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic Acid: Chemical Properties & Synthesis Guide
Executive Summary & Chemical Identity
2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid (CAS: 73775-26-5) is a heteroaromatic scaffold integrating a quinoline core with a lipophilic 5-methylthiophene moiety. It belongs to the class of 2-substituted cinchoninic acids, widely utilized in medicinal chemistry as precursors for kinase inhibitors, anti-infectives (specifically anti-tubercular agents), and CNS-active ligands.
The compound is amphiphilic, possessing a polar carboxylic acid head group capable of hydrogen bonding and salt formation, and a hydrophobic biaryl tail (quinoline-thiophene) that facilitates hydrophobic pocket occupancy in protein targets.
Table 1: Physicochemical Profile[1]
| Property | Data |
| CAS Number | 73775-26-5 |
| Molecular Formula | C₁₅H₁₁NO₂S |
| Molecular Weight | 269.32 g/mol |
| IUPAC Name | 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid |
| Appearance | Yellow to brownish crystalline solid |
| Predicted pKa | ~3.5 (COOH), ~4.2 (Quinoline N) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in water (neutral pH); Soluble in aqueous alkali (pH > 8) |
| LogP (Predicted) | ~3.8 (Lipophilic) |
Synthesis Strategy: The Pfitzinger Reaction
The most authoritative and robust method for synthesizing 2-substituted quinoline-4-carboxylic acids is the Pfitzinger Reaction . This pathway utilizes isatin and a methyl ketone under strong alkaline conditions. It is preferred over the Friedländer synthesis for carboxylic acid derivatives because it directly yields the acid functionality without needing an oxidation step.
Mechanism of Action
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Ring Opening: The lactam ring of isatin is hydrolyzed by base (KOH) to form the isatinate anion (2-aminophenylglyoxylate).
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Condensation: The ketone enolate of 2-acetyl-5-methylthiophene attacks the keto-carbonyl of the isatinate.
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Cyclization & Dehydration: Intramolecular imine formation closes the pyridine ring, followed by dehydration to aromatize the system into the quinoline core.
Visualization: Pfitzinger Reaction Pathway[3]
Figure 1: Step-wise mechanistic flow of the Pfitzinger synthesis for the target compound.[1]
Experimental Protocol
Safety Note: Thiophene derivatives can be malodorous and potentially toxic. Work in a fume hood.
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Reagent Preparation:
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Dissolve Isatin (10 mmol, 1.47 g) in 33% aqueous Potassium Hydroxide (KOH) (20 mL).
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Heat gently (approx. 80°C) until the deep red isatin solution turns pale yellow/brown, indicating the formation of potassium isatinate.
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Condensation:
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Add 2-Acetyl-5-methylthiophene (10 mmol, 1.40 g) dropwise or portion-wise to the hot isatinate solution.
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Note: If the ketone is not water-soluble, add minimal Ethanol (5-10 mL) to facilitate phase transfer.
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Reflux the mixture for 12–24 hours. The reaction progress can be monitored by TLC (eluent: MeOH/DCM 1:9).
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Isolation:
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Cool the reaction mixture to room temperature.
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Pour the mixture into crushed ice (approx. 50 g).
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Acidification: Slowly add 10% HCl or Glacial Acetic Acid with stirring until the pH reaches 3–4. A heavy precipitate (the free acid) will form.
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Purification:
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Filter the crude solid under vacuum.
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Wash the cake with water (3 x 20 mL) to remove inorganic salts.
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Recrystallization: Recrystallize from Ethanol or an Ethanol/DMF mixture to obtain the pure product.
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Yield Expectations: 65–80%.
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Chemical Reactivity & Derivatization
This molecule is a "bifunctional" scaffold. The carboxylic acid allows for library generation via amide coupling, while the quinoline ring provides a platform for pi-stacking interactions.
A. Amide Coupling (Library Generation)
The carboxylic acid at position 4 is sterically accessible but electronically deactivated by the electron-deficient quinoline ring. Standard coupling reagents (EDC/HOBt or HATU) are effective.
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Protocol Insight: Convert the acid to the acid chloride using Thionyl Chloride (
) if the amine nucleophile is weak (e.g., anilines). For aliphatic amines, HATU/DIPEA in DMF is sufficient.
B. Decarboxylation
Heating quinoline-4-carboxylic acids above their melting point (often >250°C) or with copper powder in quinoline solvent can lead to decarboxylation, yielding the 2-substituted quinoline. This is generally an unwanted side reaction during high-temperature synthesis.
C. S-Oxidation
The sulfur atom in the thiophene ring is susceptible to oxidation. Treatment with strong oxidants (e.g., m-CPBA) can lead to the thiophene S-oxide or sulfone, drastically altering the electronic properties and solubility.
Biological Relevance & Pharmacophore Analysis
The 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid structure mimics several bioactive pharmacophores.
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Kinase Inhibition: The planar quinoline core fits the ATP-binding pocket of various kinases. The C4-carboxylic acid can form salt bridges with catalytic lysine residues or be converted to an amide to interact with the "hinge region."
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Anti-Infective Activity: Analogs of 2-arylquinoline-4-carboxylic acids have demonstrated potent activity against Mycobacterium tuberculosis. The thiophene ring acts as a bioisostere for a phenyl group but with higher lipophilicity and distinct electronic distribution, often improving membrane permeability.
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SIRT3 Inhibition: Recent studies (see references) on quinoline-4-carboxylic acid derivatives suggest potential as Sirtuin-3 (SIRT3) inhibitors, relevant in cancer therapy (leukemia differentiation).
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Pharmacophore mapping of the molecule highlighting functional regions for drug design.
References
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Synthesis & Pfitzinger Reaction: Sangshetti, J. N., et al. (2014).[2] "Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry.
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Biological Activity (SIRT3): Wang, J., et al. (2022).[3] "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors." Frontiers in Pharmacology.
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Antimicrobial Analogs: Foroumadi, A., et al. (2006). "Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]..." Bioorganic & Medicinal Chemistry Letters.
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Chemical Identity: Moldb. "2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid - CAS 73775-26-5 Data."
